molecular formula C18H27ClN2O2 B4241289 N-cyclohexyl-2-[2-[(prop-2-enylamino)methyl]phenoxy]acetamide;hydrochloride

N-cyclohexyl-2-[2-[(prop-2-enylamino)methyl]phenoxy]acetamide;hydrochloride

Cat. No.: B4241289
M. Wt: 338.9 g/mol
InChI Key: UBBWTRFJLMLSJE-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-[2-[(prop-2-enylamino)methyl]phenoxy]acetamide;hydrochloride is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes an allylamino group, a phenoxy group, and a cyclohexylacetamide moiety. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-[2-[(prop-2-enylamino)methyl]phenoxy]acetamide;hydrochloride typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the phenoxy intermediate: The phenoxy group is introduced through a nucleophilic substitution reaction between a suitable phenol derivative and an appropriate halide.

    Introduction of the allylamino group: The allylamino group is incorporated via an amination reaction, where an allylamine reacts with the phenoxy intermediate under basic conditions.

    Cyclohexylacetamide formation: The final step involves the acylation of the amine with cyclohexylacetyl chloride to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-[2-[(prop-2-enylamino)methyl]phenoxy]acetamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The allylamino group can be oxidized to form corresponding oxides or hydroxylamines.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkoxides, thiolates, and amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allylamino group may yield oxides, while substitution reactions can produce a variety of phenoxy derivatives.

Scientific Research Applications

N-cyclohexyl-2-[2-[(prop-2-enylamino)methyl]phenoxy]acetamide;hydrochloride has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industry: It can be utilized in the development of new materials, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-[2-[(prop-2-enylamino)methyl]phenoxy]acetamide;hydrochloride involves its interaction with specific molecular targets. The allylamino group may participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, while the phenoxy and cyclohexylacetamide moieties contribute to the overall binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[(allylamino)methyl]phenoxy}-N-phenylacetamide hydrochloride
  • 2-{2-[(allylamino)methyl]-4-bromophenoxy}-N-(2-methylphenyl)acetamide hydrochloride

Uniqueness

N-cyclohexyl-2-[2-[(prop-2-enylamino)methyl]phenoxy]acetamide;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and solubility, making it suitable for specific research applications.

Properties

IUPAC Name

N-cyclohexyl-2-[2-[(prop-2-enylamino)methyl]phenoxy]acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2.ClH/c1-2-12-19-13-15-8-6-7-11-17(15)22-14-18(21)20-16-9-4-3-5-10-16;/h2,6-8,11,16,19H,1,3-5,9-10,12-14H2,(H,20,21);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBBWTRFJLMLSJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCC1=CC=CC=C1OCC(=O)NC2CCCCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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